

Application Notes: Copper-Catalyzed Intramolecular Reductive Cyclization for 1,2-Dihydroronaphthalene Derivatives

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Compound of Interest

Compound Name: 1,2-Dihydroronaphthalene

Cat. No.: B1214177

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Introduction

The synthesis of **1,2-dihydroronaphthalene-1-ol** derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their presence in various biologically active molecules. A highly efficient method for constructing these valuable scaffolds is the copper-catalyzed intramolecular reductive cyclization of readily accessible benz-tethered 1,3-dienes containing a ketone moiety. This process offers excellent yields, along with high diastereo- and enantioselectivity, providing a reliable route to chiral **1,2-dihydroronaphthalene-1-ols**.^{[1][2]}

Key Features of the Reaction:

- **High Efficiency:** The reaction proceeds in good to high yields for a variety of substrates.
- **Excellent Stereocontrol:** The use of a chiral bisphosphine ligand, such as (S,S)-Ph-BPE*, with a copper catalyst enables high levels of both diastereoselectivity and enantioselectivity.
- **Mild Reaction Conditions:** The cyclization is typically carried out at room temperature, making it compatible with a range of functional groups.
- **Readily Available Starting Materials:** The benz-tethered 1,3-diene substrates can be synthesized from common starting materials.

Scope and Limitations

The reaction demonstrates good tolerance to various substituents on the aromatic ring of the substrate, including both electron-donating and electron-withdrawing groups. Substituents at the R1 and R2 positions of the ketone and diene moieties are also well-tolerated, providing access to a diverse library of **1,2-dihydronaphthalene-1-ol** derivatives. While the reaction is robust, the yields and stereoselectivities can be influenced by the steric and electronic properties of the substituents.

Experimental Protocols

General Procedure for the Asymmetric Synthesis of **1,2-Dihydronaphthalene-1-ols**[1]

Materials:

- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE*)
- Hydrosilane (e.g., dimethoxymethylsilane, $(\text{MeO})_2\text{MeSiH}$)
- Benz-tethered 1,3-diene substrate
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Catalyst Preparation: In a glovebox or under an inert atmosphere, add $\text{Cu}(\text{OAc})_2$ (0.01 mmol, 5 mol%) and the chiral bisphosphine ligand (0.011 mmol, 5.5 mol%) to a flame-dried reaction vial equipped with a magnetic stir bar.
- Reaction Setup: Add anhydrous THF (1.0 mL) to the vial and stir the mixture at room temperature for 30 minutes.
- Substrate Addition: Dissolve the benz-tethered 1,3-diene substrate (0.2 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) and add it to the catalyst mixture.

- Initiation of Reaction: Add the hydrosilane (0.4 mmol, 2.0 equiv) to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired **1,2-dihydroronaphthalene-1-ol** derivative.

Data Presentation

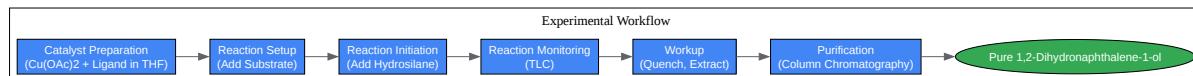
Table 1: Substrate Scope of the Copper-Catalyzed Intramolecular Reductive Cyclization[1]

Entry	Substrate (R ¹ , R ² , R ³)	Product	Yield (%)	dr	ee (%)
1	H, H, H	1a	85	>20:1	96
2	Me, H, H	1b	82	>20:1	95
3	Ph, H, H	1c	88	>20:1	97
4	H, Me, H	1d	75	>20:1	94
5	H, Ph, H	1e	80	>20:1	96
6	H, H, 4-MeO	1f	89	>20:1	98
7	H, H, 4-Cl	1g	78	>20:1	95
8	H, H, 4-F	1h	81	>20:1	96
9	H, H, 5-Me	1i	84	>20:1	97

Reactions were carried out with 0.2 mmol of the substrate, 5 mol % of Cu(OAc)₂, 5.5 mol % of (S,S)-Ph-BPE, and 2.0 equiv of (MeO)₂MeSiH in THF at room temperature. Yields are for the isolated product. Diastereomeric ratio (dr) was determined by ¹H NMR analysis of the crude

reaction mixture. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.*

Mandatory Visualization



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Caption: General experimental workflow for the synthesis.



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Caption: Proposed catalytic cycle for the cyclization.

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References

- 1. Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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